(+)-Menthone
(+)-Menthone
(+)-Menthone, also known as (1s, 4r)-menthone, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (+)-Menthone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+)-menthone is primarily located in the membrane (predicted from logP) and cytoplasm (+)-Menthone can be converted into (4S, 7R)-7-isopropyl-4-methyloxepan-2-one (+)-Menthone is a minty tasting compound that can be found in herbs and spices. This makes (+)-menthone a potential biomarker for the consumption of this food product.
(+)-menthone is a menthone that is cyclohexanone substituted by a methyl and an isopropyl group at positions 5 and 2 respectively (the 2R,5S-stereoisomer). It is an enantiomer of a (-)-menthone.
(+)-menthone is a menthone that is cyclohexanone substituted by a methyl and an isopropyl group at positions 5 and 2 respectively (the 2R,5S-stereoisomer). It is an enantiomer of a (-)-menthone.
Brand Name:
Vulcanchem
CAS No.:
3391-87-5
VCID:
VC0049630
InChI:
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1
SMILES:
CC1CCC(C(=O)C1)C(C)C
Molecular Formula:
C10H18O
Molecular Weight:
154.25 g/mol
(+)-Menthone
CAS No.: 3391-87-5
Reference Standards
VCID: VC0049630
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
CAS No. | 3391-87-5 |
---|---|
Product Name | (+)-Menthone |
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | (2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one |
Standard InChI | InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 |
Standard InChIKey | NFLGAXVYCFJBMK-DTWKUNHWSA-N |
Isomeric SMILES | C[C@H]1CC[C@@H](C(=O)C1)C(C)C |
SMILES | CC1CCC(C(=O)C1)C(C)C |
Canonical SMILES | CC1CCC(C(=O)C1)C(C)C |
Boiling Point | 210 °C |
Colorform | Colorless, oily, mobile liq |
Density | 0.888-0.895 |
Physical Description | colourless to pale yellowish liquid with a mint-like odou |
Description | (+)-Menthone, also known as (1s, 4r)-menthone, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (+)-Menthone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+)-menthone is primarily located in the membrane (predicted from logP) and cytoplasm (+)-Menthone can be converted into (4S, 7R)-7-isopropyl-4-methyloxepan-2-one (+)-Menthone is a minty tasting compound that can be found in herbs and spices. This makes (+)-menthone a potential biomarker for the consumption of this food product. (+)-menthone is a menthone that is cyclohexanone substituted by a methyl and an isopropyl group at positions 5 and 2 respectively (the 2R,5S-stereoisomer). It is an enantiomer of a (-)-menthone. |
Solubility | 0.00 M Sol in alc, fixed oils; very slightly sol in water. SOL IN MOST COMMON ORG SOLVENTS In water, 688 mg/l @ 25 °C soluble in alcohol and most fixed oils; very slightly soluble in water 1 ml in 3 ml of 70% alcohol (in ethanol) |
Synonyms | (+)-Menthone; (2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone; D-Menthone; (2R-trans)-5-Methyl-2-(1-methylethyl)-cyclohexanone; (1S,4R)-(+)-p-Menthan-3-one |
PubChem Compound | 443159 |
Last Modified | Nov 11 2021 |
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